molecular formula C14H13ClN2O3S B10964604 N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10964604
M. Wt: 324.8 g/mol
InChI Key: AEWAGDYPIQGIGA-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobenzenesulfonamido group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets in cells. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide compound with similar biological activities.

    Thiadiazole derivatives: Known for their anticancer properties.

    Imidazole derivatives: Possess a wide range of pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness: N-[3-(2-Chlorobenzenesulfonamido)phenyl]acetamide is unique due to its specific chemical structure, which combines the properties of both sulfonamides and acetamides. This combination enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-5-4-6-12(9-11)17-21(19,20)14-8-3-2-7-13(14)15/h2-9,17H,1H3,(H,16,18)

InChI Key

AEWAGDYPIQGIGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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